
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
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Description
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N5OS and its molecular weight is 395.53. The purity is usually 95%.
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Biological Activity
The compound 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4O, with a molecular weight of approximately 298.34 g/mol. The structure consists of a piperazine ring substituted with a pyrazole and a thiophene moiety, which are known for their pharmacological properties.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds containing pyrazole rings have shown significant cytotoxic activity against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly in human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines.
A study reported that derivatives similar to this compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM against several tumor cell lines, indicating potent antiproliferative effects . The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This activity is crucial for developing treatments for chronic inflammatory diseases.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Similar compounds have shown inhibitory effects on enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play significant roles in cancer progression and inflammation. The specific inhibitory activity of this compound against these enzymes remains an area for further exploration.
Study 1: Anticancer Activity Assessment
A recent study evaluated the cytotoxic effects of various pyrazole derivatives, including the target compound, on multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner across different types of cancer cells, with notable selectivity towards renal cancer cells .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of similar piperazine derivatives. The study found that these compounds could reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a potential therapeutic role in treating inflammatory diseases .
Data Summary
Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
---|---|---|---|
Anticancer | HeLa | 2.76 | Apoptosis induction |
Anticancer | Caco-2 | 9.27 | Cell cycle arrest |
Anti-inflammatory | Macrophages | Not specified | Cytokine inhibition |
Properties
IUPAC Name |
4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-16-20(17(2)26(23-16)18-7-4-3-5-8-18)24-10-12-25(13-11-24)21(27)22-15-19-9-6-14-28-19/h3-9,14H,10-13,15H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGUIAZPXDSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.